molecular formula C11H21N3O B14778617 2-Amino-N-cyclopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide

2-Amino-N-cyclopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide

Cat. No.: B14778617
M. Wt: 211.30 g/mol
InChI Key: SXNOEKHZFPPOTM-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group and a pyrrolidine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide typically involves multiple steps. One common method includes the reaction of cyclopropylamine with a suitable acylating agent to form an intermediate, which is then reacted with (S)-1-methylpyrrolidine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-N-cyclopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide
  • 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)propanamide

Uniqueness

2-Amino-N-cyclopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide is unique due to its specific structural features, such as the combination of a cyclopropyl group and a pyrrolidine ring

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)propanamide

InChI

InChI=1S/C11H21N3O/c1-8(12)11(15)14(9-3-4-9)10-5-6-13(2)7-10/h8-10H,3-7,12H2,1-2H3

InChI Key

SXNOEKHZFPPOTM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C1CC1)C2CCN(C2)C)N

Origin of Product

United States

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